molecular formula C8H9N3OS B3144585 4-Methoxy-1,3-benzothiazole-2,7-diamine CAS No. 554420-45-0

4-Methoxy-1,3-benzothiazole-2,7-diamine

Cat. No. B3144585
CAS RN: 554420-45-0
M. Wt: 195.24 g/mol
InChI Key: BWRWTGMVDUJALO-UHFFFAOYSA-N
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Description

“4-Methoxy-1,3-benzothiazole-2,7-diamine” is a chemical compound with the molecular formula C8H8N2OS . It is a part of a class of compounds known as benzothiazoles, which are heterocyclic compounds with a bicyclic structure .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “4-Methoxy-1,3-benzothiazole-2,7-diamine”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-1,3-benzothiazole-2,7-diamine” consists of a benzothiazole core, which is a bicyclic structure containing a benzene ring fused to a thiazole ring. The 4-position of the benzothiazole is substituted with a methoxy group, and the 2 and 7 positions are substituted with amine groups .


Physical And Chemical Properties Analysis

The molecular weight of “4-Methoxy-1,3-benzothiazole-2,7-diamine” is 180.227 . Other physical and chemical properties are not well-documented in the literature.

Scientific Research Applications

Antibacterial Potential

Benzothiazole derivatives, including 4-Methoxy-1,3-benzothiazole-2,7-diamine, have shown significant antibacterial activity . They inhibit various bacterial enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, and others . This makes them potential candidates for the development of novel antibiotics to control resistance problems .

Antimicrobial Activity

In addition to their antibacterial properties, benzothiazole derivatives also exhibit antimicrobial activity . They have been tested in vitro for their antimicrobial activity against Gram-positive bacteria (Staphylococcus epidermidis and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and fungi (Candida albicans and Aspergillus niger) .

Anti-cancer Properties

Benzothiazole compounds have shown potential anti-cancer properties . They play an important role in the field of medicinal chemistry and render an extensive range of biological activities including anti-cancer .

Anti-diabetic Activity

Benzothiazole derivatives have also shown anti-diabetic activities . This makes them potential candidates for the development of novel drugs for diabetes treatment .

Use in Green Chemistry

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .

Use in Organic Light-Emitting Devices (OLEDs)

Benzothiazole-fused ring compounds, including 4-Methoxy-1,3-benzothiazole-2,7-diamine, exhibit good hole-transporting properties with a low ionization potential . This makes them of potential interest as hole-transporting materials in organic light-emitting devices (OLEDs) .

Future Directions

The future directions for research on “4-Methoxy-1,3-benzothiazole-2,7-diamine” and other benzothiazoles include further exploration of their biological activities and potential applications in medicine and industry . Additionally, the development of new synthetic methods for benzothiazoles is an active area of research .

properties

IUPAC Name

4-methoxy-1,3-benzothiazole-2,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,9H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRWTGMVDUJALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)N)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of 4.28 g (16.9 mmol) (7-amino-4-methoxy-benzothiazol-2-yl)-carbamic acid methyl ester in 100 ml dioxane and 50 ml ethylene glycol was added 100 ml 5 N NaOH and the mixture was heated at 100° C. for 16 h. After cooling to room temperature, the reaction mixture was concentrated in vacuo and the residue diluted with 300 ml tetrahydrofuran and stirred for 10 minutes. The mixture was filtered and the filtrate concentrated in vactio. The residue was triturated in ether to afford 2.73 g (83%) 4-methoxy-benzothiazole-2,7-diamine as a brown solid. ES-MS m/e (%): 196 (M+H+, 100). b) 4-Methoxy-N7,N7-dimethyl-benzothiazole-2,7-diamine
Name
(7-amino-4-methoxy-benzothiazol-2-yl)-carbamic acid methyl ester
Quantity
4.28 g
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reactant
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100 mL
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50 mL
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100 mL
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Synthesis routes and methods II

Procedure details

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COC(=O)Nc1nc2c(OC)ccc(N)c2s1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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